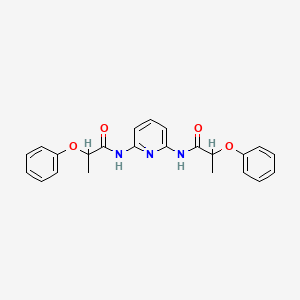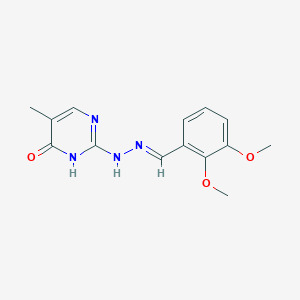
2,3-dimethoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
Overview
Description
Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for novel cancer therapies .
Antimicrobial Activity
Studies have explored the compound’s antimicrobial properties. It shows inhibitory effects against bacteria, fungi, and even some drug-resistant strains. Researchers are keen on understanding its mode of action and potential applications in combating infectious diseases .
Anti-inflammatory Potential
The compound’s structure suggests anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Further investigations are needed to validate its efficacy .
Neuroprotective Effects
Researchers have investigated the compound’s impact on neuronal health. It shows promise in protecting neurons from oxidative stress, inflammation, and neurodegenerative processes. Potential applications include neuroprotection in conditions like Alzheimer’s disease and Parkinson’s disease .
Antioxidant Activity
The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative damage. Its potential role in preventing age-related diseases and promoting overall health is an area of interest .
Chemical Synthesis and Medicinal Chemistry
Beyond its biological activities, the compound serves as a valuable synthetic intermediate. Medicinal chemists use it to create derivatives with modified properties, aiming for enhanced efficacy, reduced toxicity, or improved pharmacokinetics .
Photophysical Applications
Due to its unique structure, the compound may have photophysical applications. Researchers explore its fluorescence properties, potential as a sensor, or use in optoelectronic devices .
properties
IUPAC Name |
2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-7-15-14(17-13(9)19)18-16-8-10-5-4-6-11(20-2)12(10)21-3/h4-8H,1-3H3,(H2,15,17,18,19)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGHQKIIYGSSDY-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321450 | |
| Record name | 2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
301304-50-7 | |
| Record name | 2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873501.png)
![4-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873509.png)
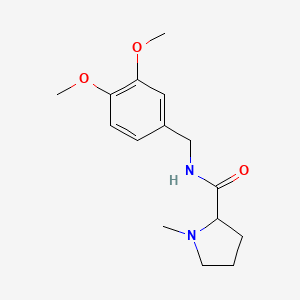
![N-[1-{[2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3873519.png)
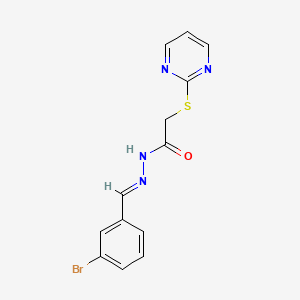
![1-[3-(4-methoxyphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3873539.png)
![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873557.png)
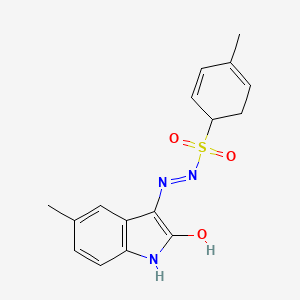

![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873578.png)
![N-(4-methoxyphenyl)-N-{1-methyl-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3873580.png)
![2-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873590.png)
![ethyl 3-{4-[(2-chlorobenzoyl)amino]phenyl}-2-cyano-3-hydroxyacrylate](/img/structure/B3873592.png)
